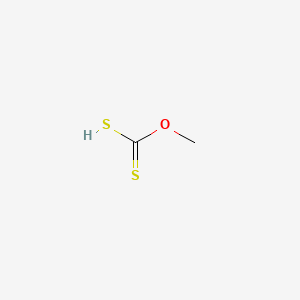
Isopropyl 1-Naphthylacetimidate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 1-Naphthylacetimidate Hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-Naphthylacetimidate Hydrochloride typically involves the reaction of isopropylamine with 1-naphthylacetyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or chloroform.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the rate of reaction and minimize side reactions.
Base: Common bases used include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 1-Naphthylacetimidate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthylacetyl derivatives.
Reduction: Reduction reactions can yield naphthylacetyl amines.
Substitution: It readily participates in nucleophilic substitution reactions, forming a variety of substituted naphthylacetyl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Alcohols, amines, and thiols under mild conditions.
Major Products
The major products formed from these reactions include naphthylacetyl derivatives, naphthylacetyl amines, and various substituted naphthylacetyl compounds.
Aplicaciones Científicas De Investigación
Isopropyl 1-Naphthylacetimidate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Isopropyl 1-Naphthylacetimidate Hydrochloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These intermediates can modify proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The pathways involved often include nucleophilic attack on the imidate group, resulting in the formation of covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl 1-Naphthylacetate: Similar structure but lacks the imidate group.
Naphthylacetic Acid: A simpler compound with similar reactivity.
Isopropyl Acetimidate: Shares the imidate group but has a different aromatic ring.
Uniqueness
Isopropyl 1-Naphthylacetimidate Hydrochloride is unique due to its combination of the naphthyl ring and the imidate group, which imparts distinct reactivity and makes it a versatile reagent in various chemical transformations.
Propiedades
Fórmula molecular |
C15H18ClNO |
|---|---|
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
propan-2-yl 2-naphthalen-1-ylethanimidate;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c1-11(2)17-15(16)10-13-8-5-7-12-6-3-4-9-14(12)13;/h3-9,11,16H,10H2,1-2H3;1H |
Clave InChI |
OQLSNUMIHFUMDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=N)CC1=CC=CC2=CC=CC=C21.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


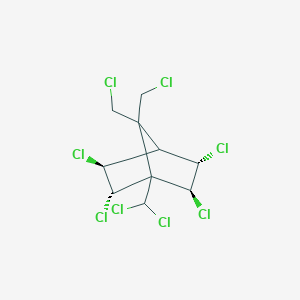
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
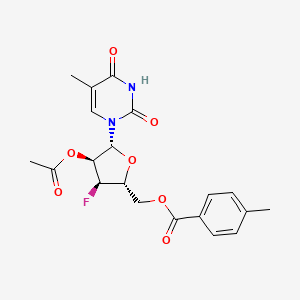
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
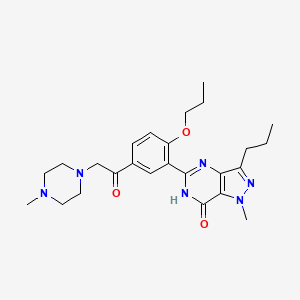
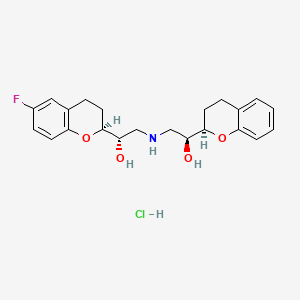
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)
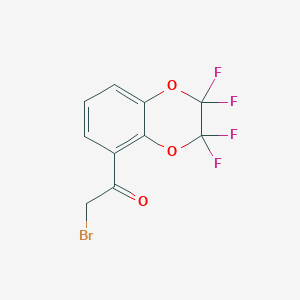
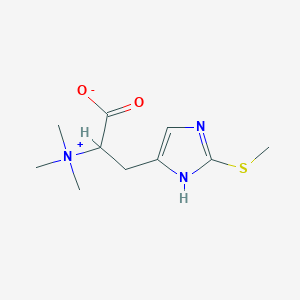

![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)
